2,3-Diamino-9h-fluoren-9-one
CAS No.: 6633-42-7
Cat. No.: VC19721471
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6633-42-7 |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2,3-diaminofluoren-9-one |
| Standard InChI | InChI=1S/C13H10N2O/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,14-15H2 |
| Standard InChI Key | MSURJSLHFVCZLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)N |
Introduction
Structural and Physicochemical Characteristics
The core structure of 2,3-diamino-9H-fluoren-9-one derives from fluorenone (), a planar tricyclic aromatic ketone . The addition of amino groups at positions 2 and 3 introduces significant electronic and steric modifications:
The amino groups increase electron density in the aromatic system, as evidenced by redshifted absorption spectra compared to unsubstituted fluorenone . This alteration enhances solubility in polar solvents (e.g., DMSO, ethanol) and facilitates π-π stacking interactions in supramolecular assemblies.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step functionalization of fluorenone precursors:
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Nitration-Reduction Sequence:
Fluorenone undergoes nitration at positions 2 and 3 using mixed acid (), followed by catalytic hydrogenation (Pd/C, ) to yield the diamino derivative. Yields range from 45–60% due to competing side reactions at the 4- and 5-positions. -
Direct Amination:
Metal-catalyzed C–H amination using palladium complexes (e.g., Pd(OAc)) enables regioselective amino group installation, though this method requires stringent anhydrous conditions .
Key Reactions
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Schiff Base Formation:
Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages, utilized in coordination polymers: -
Electrophilic Substitution:
The amino groups direct further substitutions (e.g., bromination) to the 4- and 5-positions, enabling tailored functionalization.
Medicinal Chemistry Applications
Antimicrobial Activity
Structural analogs of 2,3-diamino-9H-fluoren-9-one exhibit broad-spectrum activity against Gram-positive pathogens (Staphylococcus aureus, Bacillus anthracis) with minimum inhibitory concentrations (MICs) of 8–32 µg/mL . The electron-withdrawing effect of the ketone group synergizes with amino substituents to disrupt bacterial membrane integrity .
Materials Science Applications
Optoelectronic Materials
The compound serves as a hole-transport layer in OLEDs due to its high electron mobility () and thermal stability (decomposition >300°C). Blending with poly(3,4-ethylenedioxythiophene) (PEDOT) improves device luminance by 40%.
Polymer Precursors
Copolymerization with thiophene monomers yields conductive polymers with sheet resistances of 50–100 Ω/sq, suitable for flexible electronics.
Biological Mechanisms and Structure-Activity Relationships
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Solubility Enhancement: Amino groups increase logP by 0.8 units compared to fluorenone, improving bioavailability.
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Target Engagement: Molecular docking studies reveal strong interactions with Staphylococcus aureus DnaG primase (binding energy = −9.2 kcal/mol) .
Recent Advances and Future Directions
Recent work focuses on nanoparticle conjugates (e.g., FeO composites) to enhance antimicrobial efficacy against biofilms . Upcoming studies aim to exploit its fluorescence properties (λ = 450 nm) for bioimaging applications.
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